molecular formula C16H20N2O4S B2395477 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide CAS No. 898655-27-1

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No. B2395477
CAS RN: 898655-27-1
M. Wt: 336.41
InChI Key: NEEVESMSYGJTKF-UHFFFAOYSA-N
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Description

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound with the molecular formula C16H20N2O2 . It is related to the class of organic compounds known as phenylalkylamines .


Synthesis Analysis

The synthesis of similar compounds often involves the reaction of an appropriate sulfonyl chloride with an amine. For example, the reaction between 4-tert-butylphenyl sulfonyl chloride and 3-picolylamine in the presence of triethylamine leads to the formation of 4-(tert-butyl)-N-(pyridin-3-ylmethyl)benzenesulfonamide .


Molecular Structure Analysis

The molecular structure of 3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide includes a benzenesulfonamide core with a pyridin-3-ylmethyl group and two ethoxy groups attached .

Scientific Research Applications

Biological Activities on Aquatic Organisms

A study has shown that pyrazoline derivatives can have significant biological effects on aquatic organisms. For example, a newly synthesized pyrazoline derivative was tested on rainbow trout alevins, Oncorhynchus mykiss . The study investigated the neurotoxic potentials of the derivative on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

Antileishmanial Activity

Pyrazole-bearing compounds, which may include “3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide”, are known for their potent antileishmanial activities . These compounds have been synthesized and evaluated against Leishmania aethiopica clinical isolate . One of the compounds displayed superior antipromastigote activity .

Antimalarial Activity

In addition to their antileishmanial properties, pyrazole-bearing compounds also exhibit antimalarial activities . Some of these compounds have been tested against Plasmodium berghei infected mice, showing promising results .

Antioxidant Activity

Pyrazoline derivatives have been reported to possess antioxidant activities . These compounds can help in combating oxidative stress in cells, which is linked to various diseases .

Antitumor Activity

There is also evidence suggesting that pyrazoline derivatives may have antitumor activities . However, more research is needed to confirm this potential application.

Anticonvulsant Activity

Some studies have reported the anticonvulsant activities of pyrazoline derivatives . These compounds could potentially be used in the development of new drugs for treating convulsive disorders .

properties

IUPAC Name

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O4S/c1-3-21-15-8-7-14(10-16(15)22-4-2)23(19,20)18-12-13-6-5-9-17-11-13/h5-11,18H,3-4,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEEVESMSYGJTKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)S(=O)(=O)NCC2=CN=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-diethoxy-N-(pyridin-3-ylmethyl)benzenesulfonamide

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